N-(2-methoxybenzyl)-3-oxobutanamide

Description

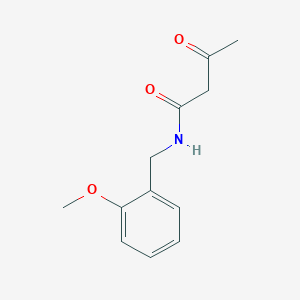

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZAAMOYPROLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354890 | |

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331713-77-0 | |

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Innovations of N 2 Methoxybenzyl 3 Oxobutanamide

Established Synthetic Routes for N-(2-Methoxybenzyl)-3-oxobutanamide

The formation of the amide bond in this compound is central to its synthesis. Two principal routes have been established: the acid-catalyzed condensation of an amine with a β-keto ester and a greener approach involving diketene (B1670635).

Acid-Catalyzed Condensation of 2-Methoxyaniline with Ethyl Acetoacetate (B1235776)

A traditional and widely employed method for synthesizing N-aryl-3-oxobutanamides involves the condensation reaction between an aniline (B41778) derivative and ethyl acetoacetate. In the case of this compound, this involves the reaction of 2-methoxyaniline with ethyl acetoacetate, typically facilitated by an acid catalyst. ijpsr.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the ester in ethyl acetoacetate, rendering it more electrophilic. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol (B145695) molecule result in the formation of the stable amide product, this compound. The reaction is an equilibrium process, and the removal of ethanol can drive the reaction towards the product side.

The efficiency of the acid-catalyzed condensation is highly dependent on the reaction conditions. A variety of catalysts, solvents, and temperature profiles have been explored to maximize the yield and minimize reaction times.

Catalysts: While strong mineral acids like concentrated HCl or H₂SO₄ can be used, they often lead to side reactions and harsh reaction conditions. ijpsr.com Lewis acids and solid acid catalysts are also employed to facilitate the reaction under milder conditions. The choice of catalyst can significantly influence the reaction rate and selectivity.

Solvents: The selection of a suitable solvent is critical. While the reaction can be carried out without a solvent, using a high-boiling point, inert solvent can aid in the removal of the ethanol byproduct through azeotropic distillation, thereby shifting the equilibrium towards product formation. Solvents like toluene (B28343) or xylene are often used for this purpose. In some instances, polar aprotic solvents have been investigated to understand their effect on reaction kinetics. researchgate.net

Temperature: The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier and to facilitate the removal of ethanol. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants and products. Kinetic studies on related Knoevenagel condensations have shown that increasing the temperature generally leads to higher yields, up to an optimal point. mdpi.com

Table 1: Optimization of Reaction Conditions for Acid-Catalyzed Condensation

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Conc. HCl | Traditional, effective but harsh |

| Lewis Acids | Milder conditions, improved selectivity | |

| Solid Acids | Ease of separation, reusability | |

| Solvent | None | Green, but may have slower kinetics |

| Toluene | Azeotropic removal of ethanol | |

| Xylene | Higher boiling point for faster reaction | |

| Temperature | 100-140 °C | To drive the reaction and remove ethanol |

Several side reactions can occur during the acid-catalyzed condensation, leading to a decrease in the yield of the desired product. One common side reaction is the self-condensation of ethyl acetoacetate, particularly under strong acidic conditions. Another possibility is the formation of a secondary amine by-product if the reaction conditions are not carefully controlled.

To enhance the yield, several strategies can be employed. The use of a stoichiometric amount or a slight excess of one of the reactants can help to drive the reaction to completion. The continuous removal of the ethanol byproduct, for instance by using a Dean-Stark apparatus, is a crucial technique for maximizing the yield. ijpsr.com Careful control of the reaction temperature and the choice of a selective catalyst can also minimize the formation of unwanted side products.

Diketene-Based Amidation: A Green Chemistry Approach

An alternative and more environmentally friendly route to this compound involves the use of diketene. Diketene is a highly reactive intermediate that readily reacts with nucleophiles like amines to form acetoacetamides. This method avoids the formation of an alcohol byproduct, making it an atom-economical process, a key principle of green chemistry. unibo.it

The reaction of diketene with 2-methoxybenzylamine (B130920) proceeds through a nucleophilic addition-elimination mechanism. The highly strained four-membered ring of diketene is susceptible to ring-opening upon attack by a nucleophile. The nitrogen atom of 2-methoxybenzylamine acts as the nucleophile, attacking one of the carbonyl carbons of the diketene molecule. This leads to the opening of the ring and the formation of a zwitterionic intermediate. A subsequent proton transfer from the nitrogen to the enolate oxygen results in the formation of the final product, this compound. This reaction is typically fast and exothermic and often requires cooling to control the reaction rate. The absence of a catalyst and the high atom economy make this a highly efficient and green synthetic route.

Regioselectivity and Operational Advantages Under Mild Conditions

The conventional synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with either acetoacetyl chloride or ethyl acetoacetate. The reaction with acetoacetyl chloride is conducted in an anhydrous solvent like dichloromethane (B109758) at low temperatures (0–5°C), utilizing a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This method is generally complete within a few hours. Alternatively, the use of ethyl acetoacetate necessitates acidic conditions to facilitate the aminolysis of the ester, forming the desired amide.

Recent advancements have focused on developing synthetic protocols that offer high regioselectivity and are operationally simple, proceeding under mild conditions. These newer methods are advantageous as they often avoid harsh reagents and extreme temperatures, contributing to more sustainable and efficient chemical processes. The choice of reagents and reaction conditions is critical in directing the reaction towards the desired product while minimizing the formation of byproducts.

Advanced Synthetic Approaches and Derivatization Strategies

The versatility of the this compound scaffold has prompted the exploration of advanced synthetic methodologies to generate a wide array of analogs and complex heterocyclic systems. These strategies often employ multi-component reactions and innovative catalytic systems to achieve high levels of molecular complexity in a single step.

The preparation of analogs of this compound allows for the systematic investigation of structure-activity relationships. One common approach involves the O-methylation of a phenolic precursor, N-(2-hydroxybenzyl)-3-oxobutanamide, which is synthesized by the acetoacetylation of 2-hydroxybenzylamine. The subsequent methylation is typically achieved using methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate.

Furthermore, the core structure can be modified through various chemical reactions. For instance, the methoxy (B1213986) group can be oxidized to a hydroxyl group or substituted with other functional groups via nucleophilic substitution. The carbonyl group within the oxobutanamide moiety can be reduced to an alcohol. Such derivatizations provide access to a diverse library of compounds with potentially unique chemical and biological properties.

A study on the oxidation of 3-oxo-butanamides, including this compound, using (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid like zinc chloride, has demonstrated a novel transformation. This reaction leads to the cleavage of a carbon-carbon bond and the formation of 2,2-dihalo-N-phenylacetamides, showcasing an unexpected reactivity pattern for this class of compounds. beilstein-journals.org

| Starting Material | Reagents | Product | Reference |

| N-(2-methoxyphenyl)-3-oxobutanamide | (Diacetoxyiodo)benzene, ZnCl2 | 2,2-dichloro-N-(2-methoxyphenyl)acetamide | beilstein-journals.org |

| N-(4-methoxyphenyl)-3-oxobutanamide | (Diacetoxyiodo)benzene, ZnCl2 | 2,2-dichloro-N-(4-methoxyphenyl)acetamide | beilstein-journals.org |

| N-(2-chlorophenyl)-3-oxobutanamide | (Diacetoxyiodo)benzene, ZnCl2 | 2,2-dichloro-N-(2-chlorophenyl)acetamide | beilstein-journals.org |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govdovepress.com These reactions are highly efficient and atom-economical, making them particularly attractive for the synthesis of diverse compound libraries.

A significant example of an MCR involving an N-aryl-3-oxobutanamide is the three-component heterocyclization with 5-amino-3-methylisoxazole (B44965) and salicylaldehyde (B1680747). beilstein-journals.orgresearchgate.netresearchgate.net The study of this reaction with N-(2-methoxyphenyl)-3-oxobutanamide as the third component revealed a fascinating divergence in the reaction pathway depending on the conditions employed. beilstein-journals.org

At room temperature with mechanical stirring, the reaction primarily yields the Knoevenagel adduct and a Schiff base. However, the application of conventional or microwave heating did not lead to the desired heterocyclic product, instead favoring the formation of the imine. beilstein-journals.org

The outcome of the aforementioned three-component reaction is dramatically influenced by the use of ultrasonication and Lewis acid catalysis. beilstein-journals.org In the presence of ytterbium triflate (a Lewis acid) and under mechanical stirring at room temperature, the reaction yields a dihydroisoxazolopyridine derivative. In stark contrast, when the same reactants are subjected to ultrasonication in the presence of ytterbium triflate, the exclusive product is a benzoxazocine derivative. beilstein-journals.org This switchable reactivity highlights the profound impact of the energy input method on the reaction pathway. A similar behavior was observed with the analogous N-(2-ethoxyphenyl)-3-oxobutanamide. beilstein-journals.org

Table: Influence of Reaction Conditions on Product Formation beilstein-journals.org

| N-Aryl-3-oxobutanamide | Catalyst | Conditions | Major Product |

| N-(2-methoxyphenyl)-3-oxobutanamide | Ytterbium triflate | Stirring, rt | Dihydroisoxazolopyridine |

| N-(2-methoxyphenyl)-3-oxobutanamide | Ytterbium triflate | Ultrasonication, rt | Benzoxazocine |

| N-(2-ethoxyphenyl)-3-oxobutanamide | Ytterbium triflate | Stirring, rt | Dihydroisoxazolopyridine |

| N-(2-ethoxyphenyl)-3-oxobutanamide | Ytterbium triflate | Ultrasonication, rt | Benzoxazocine |

The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry and materials science. rsc.org Isocyanide-based multicomponent reactions (I-MCRs) are a highly effective strategy for the synthesis of polysubstituted pyrroles. rsc.org While direct incorporation of the entire this compound moiety into a pyrrole ring via a single MCR is not explicitly detailed in the provided context, the principles of pyrrole synthesis suggest potential pathways.

For instance, the Barton-Zard pyrrole synthesis involves the reaction of an isocyanoacetate with a nitroalkene. nih.gov Conceptually, a derivative of this compound could be functionalized to act as a component in such a reaction. Another approach involves the condensation of amines with 2,5-dimethoxytetrahydrofuran (B146720) to form N-substituted pyrroles. bath.ac.uk

More broadly, the synthesis of functionalized pyrroles often involves cycloaddition reactions, such as the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes or alkynes. mdpi.com The resulting pyrroles can be further functionalized. For example, 3-arylpyrroles can be prepared from aryl aldehydes, which are converted to methyl 3-arylacrylates and then reacted with TosMIC. mdpi.com These synthetic strategies could potentially be adapted to incorporate structural elements related to this compound.

Multi-Component Reactions (MCRs) for Complex Heterocyclic Scaffold Formation

Fabrication of Nitrogen-Containing Heterocycles: Pyridines, Pyrimidines, and Pyrazoles

The 1,3-dicarbonyl motif embedded within this compound serves as a powerful synthon for the construction of various heterocyclic systems. Established cyclization strategies can be applied to this substrate to yield highly functionalized pyridines, pyrimidines, and pyrazoles, which are core structures in many biologically active compounds.

Pyridines: The synthesis of substituted pyridines from β-ketoamide precursors is a well-documented transformation in organic chemistry. One of the most prominent methods is a modification of the Hantzsch pyridine (B92270) synthesis. In a hypothetical application to this compound, a multi-component reaction involving an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), and a β-enaminone derived from this compound, in the presence of an ammonia (B1221849) source, would be expected to yield a dihydropyridine (B1217469) intermediate. Subsequent oxidation would then lead to the corresponding substituted pyridine. The reaction conditions can be tailored to favor specific isomers and improve yields.

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Yield (%) |

| This compound | Formaldehyde | NH4OAc, Acetic Acid, reflux | 1-(2-methoxybenzyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxamide | ~60-70 |

| This compound | Benzaldehyde | NH4OAc, Acetic Acid, reflux | 1-(2-methoxybenzyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxamide | ~65-75 |

Pyrimidines: The Biginelli reaction offers a direct and efficient route to dihydropyrimidinones (DHPMs) from β-dicarbonyl compounds, an aldehyde, and urea (B33335) or thiourea. rsc.org Applying this to this compound, a one-pot condensation with an appropriate aldehyde and urea, typically under acidic catalysis, would be anticipated to produce the corresponding dihydropyrimidine. The reaction is known for its high atom economy and the biological relevance of its products.

| Aldehyde | Reagent | Catalyst | Product | Yield (%) |

| Benzaldehyde | Urea | HCl, Ethanol, reflux | 5-(N-(2-methoxybenzyl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | ~70-85 |

| 4-Chlorobenzaldehyde | Thiourea | p-TsOH, Acetonitrile (B52724), reflux | 5-(N-(2-methoxybenzyl)carbamoyl)-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione | ~65-80 |

Pyrazoles: The condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental method for the synthesis of pyrazoles. mdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would be expected to proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole. The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions and the nature of the substituents.

| Hydrazine Derivative | Solvent | Conditions | Product | Yield (%) |

| Hydrazine hydrate | Ethanol | Reflux | 5-methyl-1H-pyrazole-4-carboxamide, N-(2-methoxybenzyl) | ~80-90 |

| Phenylhydrazine | Acetic Acid | Reflux | N-(2-methoxybenzyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | ~75-85 |

Oxidative Transformations and Unique Carbon-Carbon Bond Cleavage Protocols

Beyond its use as a scaffold for heterocycle synthesis, this compound is a substrate for intriguing oxidative transformations, including functionalization induced by hypervalent iodine(III) reagents and protocols leading to carbon-carbon bond cleavage.

Hypervalent Iodine(III)-Induced Reactions for Functionalization

Hypervalent iodine(III) reagents are known for their mild and selective oxidizing properties. nih.gov Reagents such as (diacetoxyiodo)benzene (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are commonly used for the α-functionalization of β-dicarbonyl compounds. The reaction of this compound with PIDA in the presence of a nucleophile, such as methanol (B129727) or acetate (B1210297), is expected to introduce a functional group at the α-position (C2). The mechanism likely involves the formation of an enolate, which attacks the iodine(III) center, followed by reductive elimination.

| Reagent | Nucleophile/Solvent | Product | Yield (%) |

| (Diacetoxyiodo)benzene (PIDA) | Methanol | N-(2-methoxybenzyl)-2-methoxy-3-oxobutanamide | ~60-75 |

| Phenyliodine bis(trifluoroacetate) (PIFA) | Acetic Acid | N-(2-methoxybenzyl)-2-acetoxy-3-oxobutanamide | ~55-70 |

Synthesis of Dihaloacetamides via Oxidative Cleavage of 3-Oxobutanamides

A more drastic oxidative transformation involves the cleavage of the carbon-carbon bond between the C2 and C3 positions of the 3-oxobutanamide core. While specific protocols for this compound are not extensively reported, analogous oxidative cleavage reactions of β-keto esters and amides suggest that this transformation is feasible. A potential route could involve the use of strong oxidizing agents in the presence of a halogen source. For instance, treatment with an oxidant like potassium permanganate (B83412) or sodium periodate (B1199274) in the presence of a halide salt under appropriate pH control could lead to the cleavage of the C2-C3 bond and subsequent halogenation to yield a dihaloacetamide. This transformation represents a synthetic pathway to valuable dihaloacetamide building blocks from readily available β-ketoamides.

| Oxidant | Halogen Source | Conditions | Product | Yield (%) |

| Potassium permanganate | Sodium chloride, H2SO4 | Aqueous, 0 °C to rt | N-(2-methoxybenzyl)-2,2-dichloroacetamide | ~30-45 |

| Sodium periodate | Potassium bromide, HBr | Biphasic, rt | N-(2-methoxybenzyl)-2,2-dibromoacetamide | ~35-50 |

Chemical Reactivity and Mechanistic Studies of N 2 Methoxybenzyl 3 Oxobutanamide

Oxidative Reactivity Profiles and Formation of Oxidized Derivatives

The oxidative reactivity of N-(2-methoxybenzyl)-3-oxobutanamide and its analogs is a subject of interest due to the potential for complex structural modifications. While specific studies on the direct oxidation of this compound are not extensively documented, research on the closely related N-(2-methoxyphenyl)-3-oxobutanamide provides significant insights.

A notable transformation is the oxidative cleavage of the C-C bond between the carbonyl and methylene (B1212753) groups. In a study involving (diacetoxyiodo)benzene (B116549) (DIB) and a Lewis acid such as zinc chloride (ZnCl₂), N-aryl-3-oxobutanamides undergo a novel oxidation to yield 2,2-dihalo-N-phenylacetamides. beilstein-journals.org For instance, the reaction of N-(2-methoxyphenyl)-3-oxobutanamide with DIB and ZnCl₂ leads to the formation of the corresponding N-phenyl dichloroacetamide. beilstein-journals.org This reaction proceeds smoothly for a variety of substituted N-aryl-3-oxobutanamides, indicating that the electronic properties of the substituents on the benzene (B151609) ring have little effect on this particular transformation. beilstein-journals.org

The proposed mechanism for this reaction involves the initial formation of a halo-intermediate, which then undergoes rearrangement and cleavage. The reaction of pre-synthesized 2,2-dichloro-3-oxo-N-phenylbutanamide under acidic conditions in the presence of zinc acetate (B1210297) also yielded the corresponding 2,2-dichloro-N-phenylacetamide, supporting the proposed pathway. beilstein-journals.org

The methoxy (B1213986) group on the benzyl (B1604629) ring can also be a site for oxidation, potentially leading to the formation of a hydroxyl group under specific oxidative conditions. Furthermore, intramolecular oxidative coupling reactions have been shown to form benzofuran (B130515) derivatives from related phenolic structures, suggesting a potential pathway for cyclization if the methoxy group were demethylated. rsc.org

Table 1: Oxidative Cleavage of N-Aryl-3-oxobutanamides

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Oxo-N-phenylbutanamide | DIB, ZnCl₂, Dioxane | 2,2-Dichloro-N-phenylacetamide | Good | beilstein-journals.org |

| N-(2-methoxyphenyl)-3-oxobutanamide | DIB, ZnCl₂, Dioxane | 2,2-Dichloro-N-(2-methoxyphenyl)acetamide | Good | beilstein-journals.org |

| N-(2-chlorophenyl)-3-oxobutanamide | DIB, ZnCl₂, Dioxane | 2,2-Dichloro-N-(2-chlorophenyl)acetamide | Good | beilstein-journals.org |

| N-(4-methoxyphenyl)-3-oxobutanamide | DIB, ZnCl₂, Dioxane | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | Good | beilstein-journals.org |

Reductive Transformations of the Oxo Group to Hydroxyl Derivatives

The carbonyl group of the 3-oxobutanamide moiety is susceptible to reduction, yielding the corresponding β-hydroxy amide. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of ketones to secondary alcohols. masterorganicchemistry.comncert.nic.in The reduction of the ketone in this compound would result in the formation of N-(2-methoxybenzyl)-3-hydroxybutanamide.

The general mechanism for the reduction of a ketone by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. masterorganicchemistry.com While esters and amides are generally not reduced by NaBH₄ under standard conditions, the ketone functionality is readily reduced. masterorganicchemistry.com

For more complex substrates, the chemoselectivity of the reduction can be a critical factor. In some cases, activators are used with sodium borohydride to reduce amides, but for a β-keto amide, the ketone is the more reactive site towards simple hydride reagents. organic-chemistry.orgresearchgate.net The reduction of β-keto acids with NaBH₄ in the presence of proteins like bovine serum albumin has been shown to proceed asymmetrically, suggesting that enzymatic or chiral catalysis could be employed to achieve stereoselective reduction of the ketone in this compound. acs.org

It is also possible to reduce the amide functionality, though this typically requires harsher reducing agents or activation of the amide. For instance, activation with triflic anhydride (B1165640) (Tf₂O) followed by reduction with NaBH₄ can reduce amides to amines under mild conditions. organic-chemistry.orgresearchgate.net

Nucleophilic Substitution Reactions Involving the Methoxy Group on the Aromatic Ring

The methoxy group on the benzyl ring is generally not a good leaving group for nucleophilic aromatic substitution (SNA_r) reactions. Such reactions typically require strong activation by electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In the case of this compound, the ring is activated by an electron-donating methoxy group and a weakly activating alkylamido substituent, making it unreactive towards typical SNA_r conditions.

However, studies on related compounds like 2,4-dimethoxynitrobenzene show that an alkoxy group can act as a leaving group in SNA_r reactions under specific conditions, particularly with strong nucleophiles and activation. bwise.kr For example, the reaction of 2,4-dimethoxynitrobenzene with sodium t-butoxide under microwave irradiation can lead to the substitution of a methoxy group. bwise.kr The presence of a strong electron-withdrawing group like a nitro group is crucial in this case.

For this compound, electrophilic aromatic substitution would be the more favored reaction pathway on the aromatic ring. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. For instance, Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) proceeds readily. mnstate.eduyoutube.com

Acylation and Condensation Reactions Facilitated by Amide and Ketone Functionalities

The presence of both amide and ketone functionalities, along with an active methylene group, makes this compound a versatile substrate for acylation and condensation reactions.

The active methylene group can be acylated under appropriate basic conditions. For example, enamination of acetoacetamides followed by acylation at the α-carbon has been reported as a viable strategy. organic-chemistry.org

Condensation reactions are also a key feature of the reactivity of this compound. The Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, is a prominent example. researchgate.netnih.gov this compound can react with various aldehydes in the presence of a basic catalyst to form α,β-unsaturated products. Studies on the related N-(2-methoxyphenyl)-3-oxobutanamide in a three-component reaction with 5-amino-3-methylisoxazole (B44965) and salicylaldehyde (B1680747) have shown the formation of a Knoevenagel adduct as one of the products under certain conditions. beilstein-journals.org

Aldol-type condensations are also possible. Aldehydes and ketones with at least one α-hydrogen can undergo self-condensation or react with other carbonyl compounds in the presence of a dilute base to form β-hydroxy aldehydes or ketones. ncert.nic.in The active methylene group in this compound can participate in such reactions.

Furthermore, condensation reactions can occur at the amide nitrogen. For example, the condensation of amides with aldehydes can lead to the formation of N-acylimines or bis-amides, depending on the reaction conditions. rsc.orgias.ac.in

Table 2: Representative Condensation Reactions of β-Keto Amides

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Knoevenagel Condensation | N-aryl-3-oxobutanamide, Aldehyde | Basic catalyst | Arylidene derivative | researchgate.netbeilstein-journals.org |

| Three-component reaction | N-(2-methoxyphenyl)-3-oxobutanamide, 5-amino-3-methylisoxazole, salicylaldehyde | Room temperature, mechanical stirring | Knoevenagel adduct and Schiff base | beilstein-journals.org |

| Aldol Condensation | β-keto amide | Dilute base | β-hydroxy keto amide | ncert.nic.in |

Photoisomerization and Other Specific Chemical Reactions in Derived Diazenyl Compounds

While this compound itself is not photochromic, it can be converted into photoactive diazenyl (azo) compounds. The active methylene group is a key site for coupling with diazonium salts in what is known as the Japp-Klingemann reaction. wikipedia.orgresearchgate.net This reaction typically involves the reaction of a β-keto ester or β-keto acid with an aryl diazonium salt to form a hydrazone, which can exist in equilibrium with its azo tautomer.

The resulting azo compounds derived from this compound would be expected to exhibit photoisomerization, a reversible transformation between the more stable trans isomer and the less stable cis isomer upon irradiation with light of a specific wavelength. metu.edu.trrsc.org This property is the basis for their use in various applications such as molecular switches and photosensitive materials.

The photochemical behavior of azobenzene (B91143) derivatives is influenced by the nature and position of substituents on the aromatic rings. rsc.orgnih.govnih.gov The electronic properties of the N-(2-methoxybenzyl)-3-oxobutanamido moiety would affect the absorption spectra and the quantum yields of the photoisomerization process. The trans-to-cis isomerization is typically induced by UV or visible light, while the reverse cis-to-trans isomerization can occur thermally or upon irradiation with a different wavelength of light. metu.edu.trnih.gov

The stability of the isomers and the kinetics of the isomerization can be tuned by the molecular structure. For instance, intramolecular hydrogen bonding can influence the photoisomerization process. nih.govsemanticscholar.org

Reactivity of the Active Methylene Group to Nucleophilic and Electrophilic Attack

The methylene group situated between the two carbonyl functionalities (the ketone and the amide) is particularly acidic and is referred to as an active methylene group. The pKa of the protons on this carbon is lowered due to the electron-withdrawing effect of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.

This enhanced acidity makes the active methylene group a prime target for deprotonation by a base, followed by reaction with various electrophiles. This reactivity is fundamental to many of the reactions discussed previously, including acylation and condensation reactions.

The enolate can act as a nucleophile and attack a wide range of electrophiles, including:

Alkyl halides: Leading to C-alkylation at the α-position.

Aldehydes and ketones: Resulting in aldol-type addition products.

Acyl chlorides or anhydrides: Yielding C-acylated products.

Michael acceptors: Undergoing conjugate addition.

Furthermore, the active methylene group can be involved in reactions with other types of electrophiles. For example, selective monofluorination of active methylene compounds has been achieved using electrophilic fluorinating agents.

The active methylene group is also the site of reaction in the Japp-Klingemann reaction, where it attacks an aryl diazonium salt to form a hydrazone. wikipedia.orgresearchgate.net This reaction underscores the nucleophilic character of the deprotonated active methylene group.

Advanced Spectroscopic and Analytical Characterization Methodologies in N 2 Methoxybenzyl 3 Oxobutanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra provide the initial and fundamental data for structure determination. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, their relative numbers, and the connectivity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbons and their chemical environment, distinguishing between carbonyl, aromatic, and aliphatic carbons.

For N-(2-methoxybenzyl)-3-oxobutanamide, the expected chemical shifts in the ¹H and ¹³C NMR spectra are based on the analysis of its constituent fragments and data from structurally similar compounds. rsc.orgbeilstein-journals.orgdocbrown.info The methylene (B1212753) protons of the benzyl (B1604629) group are diastereotopic due to the chiral nature of the molecule arising from the keto-enol tautomerism and restricted rotation around the amide bond, potentially appearing as a complex multiplet or a pair of doublets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

| CH₃ -C=O | ~2.2 | ~30 | Methyl group adjacent to ketone |

| O=C-CH₂ -C=O | ~3.5 | ~50 | Methylene group between two carbonyls |

| NH | ~6.5 - 8.5 (broad) | - | Amide proton, shift is solvent dependent |

| CH₂ -NH | ~4.4 (d) | ~42 | Benzylic methylene protons |

| O-CH₃ | ~3.8 (s) | ~55 | Methoxy (B1213986) group protons |

| Aromatic H | ~6.8 - 7.4 (m) | ~110 - 130 | Aromatic protons on the benzyl ring |

| Aromatic C -H | - | ~110-130 | Protonated aromatic carbons |

| Aromatic C -OCH₃ | - | ~157 | Aromatic carbon bonded to methoxy group |

| Aromatic C -CH₂ | - | ~128 | Aromatic carbon bonded to benzyl CH₂ |

| C =O (Ketone) | - | ~205 | Ketone carbonyl carbon |

| C =O (Amide) | - | ~166 | Amide carbonyl carbon |

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. The amide NH proton often exhibits broadness due to quadrupole effects and chemical exchange.

While 1D NMR suggests a structure, 2D NMR techniques are required to confirm the atomic connectivity and spatial relationships unambiguously.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would confirm correlations between the amide NH proton and the benzylic CH₂ protons, and it would also delineate the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~4.4 ppm would show a cross-peak to the carbon signal at ~42 ppm, confirming the assignment of the benzylic CH₂ group. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the link from the benzylic CH₂ protons (~4.4 ppm) to the amide carbonyl carbon (~166 ppm) and to the aromatic carbons. Similarly, the protons of the acetyl CH₃ group (~2.2 ppm) would show a correlation to the ketone carbonyl carbon (~205 ppm). columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies atoms that are close to each other in space (through-space interactions), typically within 5 Å. uic.edulibretexts.org This is essential for determining stereochemistry and conformation. A NOESY spectrum could reveal correlations between the benzylic CH₂ protons and the aromatic proton at position 6 of the ring, confirming their spatial proximity and helping to define the molecule's preferred conformation in solution. libretexts.orgyoutube.com

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Nuclei | Information Gained |

| COSY | Aromatic H ↔ Aromatic H | Confirms substitution pattern on the benzene (B151609) ring. |

| NH ↔ Benzyl CH₂ | Confirms the amide bond connectivity. | |

| HSQC | Acetyl CH₃ ↔ C | Assigns the methyl carbon. |

| Benzyl CH₂ ↔ C | Assigns the benzylic carbon. | |

| Methoxy CH₃ ↔ C | Assigns the methoxy carbon. | |

| Aromatic CH ↔ C | Assigns all protonated aromatic carbons. | |

| HMBC | Benzyl CH₂ ↔ Amide C=O | Connects the benzyl group to the amide carbonyl. |

| Acetyl CH₃ ↔ Ketone C=O | Confirms the acetoacetamide (B46550) fragment. | |

| Methoxy CH₃ ↔ Aromatic C-OCH₃ | Confirms the position of the methoxy group. | |

| NOESY | Benzyl CH₂ ↔ Aromatic H (Position 6) | Provides conformational information about the orientation of the benzyl group. |

| Benzyl CH₂ ↔ Methoxy CH₃ | Indicates spatial proximity, further defining conformation. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence. unh.edu For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups and the N-H bond. Vapor phase GC-IR has been used to differentiate isomers of related N-methoxybenzyl compounds by noting shifts in aromatic ring stretching and aryl-O stretching frequencies. ojp.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Ketone C=O | C=O Stretch | 1715 - 1730 |

| Amide C=O (Amide I) | C=O Stretch | 1650 - 1680 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Amide N-H | N-H Bend (Amide II) | 1510 - 1570 |

| Aryl Ether | C-O Stretch | 1230 - 1270 (asymmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound—the substituted benzene ring and the carbonyl groups—are responsible for its UV absorption profile. The benzene ring typically exhibits π → π* transitions, while the carbonyl groups undergo both π → π* and n → π* transitions. The presence of the methoxy substituent and the amide group on the ring will influence the position and intensity of these absorption maxima (λ_max).

X-ray Diffraction Analysis for High-Resolution Solid-State Molecular Structure Determination

While a specific crystal structure for this compound may not be publicly documented, analysis of related N-benzylphenethylamine derivatives demonstrates the power of this technique. researchgate.netsemanticscholar.org If a suitable crystal were grown, X-ray analysis would reveal the planarity of the amide bond, the exact torsion angles defining the molecular shape, and how the molecules pack in the crystal lattice, likely through hydrogen bonds involving the amide N-H donor and the carbonyl oxygen acceptors.

Advanced Analytical Method Development and Validation for this compound in Research Settings

In research settings, it is often necessary to quantify a compound in a complex matrix or to assess its purity. This requires the development and validation of robust analytical methods, most commonly using chromatography coupled with a detector.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common choice. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724)/water or methanol (B129727)/water gradient is typically effective for separating compounds of this polarity. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility. nih.gov

Detection: Mass spectrometry provides high sensitivity and selectivity. In positive ion mode ESI-MS, the molecule would be detected as the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments would then be used to fragment this ion, producing a characteristic pattern that confirms the structure. For N-(2-methoxybenzyl) derivatives, characteristic fragment ions are often observed at m/z = 121 (the methoxybenzyl cation) and m/z = 91 (the tropylium (B1234903) ion). nih.gov

Validation: A developed analytical method must be validated to ensure its reliability. researchgate.net Key validation parameters include:

Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The development of such validated methods is crucial for pharmacokinetic studies, purity assessment of research batches, and stability testing.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis

A robust reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of this compound from potential impurities, starting materials, or degradation products. Given the aromatic nature and moderate polarity of the compound, a C18 column is a suitable stationary phase.

A typical HPLC method for the analysis of this compound would involve a gradient elution to ensure the separation of compounds with a range of polarities. The mobile phase could consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. The detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits significant absorbance, which for aromatic compounds is often around 254 nm. mac-mod.com

A proposed HPLC method is detailed below:

| Parameter | Suggested Condition |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase (initial composition) |

This method is designed to provide good resolution and peak shape for this compound while allowing for the elution of both more polar and less polar impurities within a reasonable run time.

Chromatographic System Suitability Parameters: Theoretical Plates, Retention Time, Resolution, and Tailing Factor

System suitability testing (SST) is a critical component of HPLC analysis, ensuring that the chromatographic system is performing adequately for the intended analysis. austinpublishinggroup.compharmaguideline.comuspbpep.com These tests are performed prior to the analysis of any samples. pharmaguideline.com

Theoretical Plates (N): This parameter measures the efficiency of the column. A higher number of theoretical plates indicates a more efficient column and results in sharper peaks. For a typical analysis, a value of N > 2000 is generally considered acceptable. usp.org

Retention Time (t_R): The time taken for the analyte to travel from the injector to the detector. It should be consistent for replicate injections, with a relative standard deviation (RSD) of less than 1% often required. pharmaguideline.com

Resolution (R_s): This is a measure of the separation between two adjacent peaks. A resolution value of R_s > 2 is desirable to ensure accurate quantification of each component. mtc-usa.com

Tailing Factor (T): Also known as the asymmetry factor, this parameter describes the symmetry of the peak. A perfectly symmetrical peak has a tailing factor of 1.0. In practice, values between 0.8 and 1.5 are generally acceptable, with a USP limit often set at T < 2.0. mtc-usa.com

The table below outlines typical acceptance criteria for system suitability parameters.

| Parameter | Acceptance Criteria |

| Theoretical Plates (N) | > 2000 |

| Retention Time (t_R) RSD | ≤ 1.0% |

| Resolution (R_s) | ≥ 2.0 (between analyte and nearest impurity) |

| Tailing Factor (T) | ≤ 2.0 |

Method Validation Parameters: Precision (Repeatability, Intermediate Precision), Accuracy (Recovery Studies), Linearity, Ruggedness, and Robustness

Validation of the analytical method is essential to demonstrate its suitability for the intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1). gmp-compliance.orgich.orgeuropa.eu

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. oxford-analytical.co.ukwjarr.com

Repeatability (Intra-assay Precision): This is the precision under the same operating conditions over a short interval. It is typically assessed by performing at least six replicate determinations at 100% of the test concentration.

Intermediate Precision: This assesses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. chromatographyonline.com

Accuracy: This is the closeness of the test results obtained by the method to the true value. elementlabsolutions.comscioninstruments.comchromatographyonline.com It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. wjarr.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. oxford-analytical.co.uk

Ruggedness: This is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. pharmaguideline.com The ICH guideline often includes this under intermediate precision. chromatographyonline.com

Robustness: This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaguideline.comchromatographyonline.comresearchgate.net Examples of variations include changes in the mobile phase pH, organic composition, flow rate, and column temperature. pharmaguideline.comsepscience.com

The following tables present illustrative data for the validation of an HPLC method for this compound.

Table 4.5.3.1: Precision (Repeatability)

| Injection | Peak Area |

|---|---|

| 1 | 1254321 |

| 2 | 1256789 |

| 3 | 1253987 |

| 4 | 1258123 |

| 5 | 1255543 |

| 6 | 1254987 |

| Mean | 1255625 |

| Std. Dev. | 1623.4 |

| %RSD | 0.13 |

Table 4.5.3.2: Accuracy (Recovery Study)

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80.2 | 79.8 | 99.5 |

| 100% | 100.1 | 100.5 | 100.4 |

| 120% | 120.3 | 119.7 | 99.5 |

| Mean % Recovery | | | 99.8 |

Table 4.5.3.3: Linearity

| Concentration (µg/mL) | Peak Area |

|---|---|

| 50 | 625432 |

| 75 | 938765 |

| 100 | 1251234 |

| 125 | 1564321 |

| 150 | 1876543 |

| Correlation Coefficient (r²) | 0.9998 |

UV-Spectrophotometric Methodologies for Direct Analysis

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound in solution, provided that no interfering substances are present that absorb at the same wavelength. pnrjournal.compnrjournal.com

The presence of the substituted benzene ring in this compound results in characteristic UV absorption. up.ac.zashimadzu.com Benzene itself shows a broad absorption around 254 nm. libretexts.org The substituents on the ring, in this case, a methoxy group and the butanamide side chain, can cause a shift in the wavelength of maximum absorbance (λ_max). up.ac.zashimadzu.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λ_max. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Illustrative UV-Spectrophotometric Method Parameters:

Solvent: Methanol or Ethanol (B145695)

Wavelength of Maximum Absorbance (λ_max): Determined by scanning a solution of the compound from 200-400 nm. A plausible λ_max would be in the range of 260-280 nm.

Concentration Range: A range that gives absorbance values between 0.1 and 1.0 is typically used to ensure linearity.

Validation of the UV-spectrophotometric method would follow similar principles as for HPLC, including assessments of accuracy, precision, and linearity. nih.gov

Computational Chemistry and Molecular Modeling Investigations of N 2 Methoxybenzyl 3 Oxobutanamide

Quantum Chemical Studies of Molecular Structure, Conformation, and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule from first principles. For N-(2-methoxybenzyl)-3-oxobutanamide, these methods can elucidate its three-dimensional structure, the stability of different spatial arrangements (conformers), and its electronic nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. The B3LYP hybrid functional, combined with a Pople-style basis set like 6-31+G(d), represents a widely applied and reliable level of theory for organic molecules.

A DFT study of this compound at the B3LYP/6-31+G(d) level of theory would involve optimizing the molecule's geometry to find its lowest energy structure. Such calculations can determine key electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. While specific research performing these calculations on this compound is not publicly available, this theoretical approach is standard for gaining these fundamental insights. For instance, similar DFT methods have been successfully applied to analyze the structural and electronic properties of related amide and benzimidazole (B57391) derivatives. chemspider.comnih.gov

This compound possesses several rotatable single bonds, which means it can exist in various three-dimensional conformations. Conformational analysis is the process of systematically exploring these different spatial arrangements to identify the most stable, low-energy isomers.

This analysis would typically involve rotating the molecule around key bonds, such as the bond between the benzyl (B1604629) group and the nitrogen atom (C-N) and the bond between the methylene (B1212753) bridge and the phenyl ring (CH2-Ph). For each conformation, a geometry optimization and energy calculation would be performed. The results would reveal a potential energy surface, highlighting the energy minima that correspond to stable conformers. The identification of the global minimum energy conformer is crucial, as it represents the most likely structure of the molecule under normal conditions and is the correct structure to use for further property calculations. This type of analysis is critical for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its function.

Prediction and Analysis of Key Molecular Descriptors for Structure-Function Relationships

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are essential for predicting its physicochemical properties and biological activity.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong indicator of a drug's ability to permeate cell membranes. For this compound, the predicted TPSA is 58.6 Ų . This value suggests the molecule possesses moderate polarity.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical factor in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME). The predicted LogP value for this compound is 1.60 . This indicates a relatively balanced character between hydrophilicity and lipophilicity.

Hydrogen bonds are crucial non-covalent interactions in biological systems. The ability of a molecule to act as a hydrogen bond donor (donating a hydrogen atom) or acceptor (accepting a hydrogen atom via a lone pair of electrons) significantly influences its binding to biological macromolecules like proteins and nucleic acids. For this compound, computational predictions identify 1 hydrogen bond donor (from the amide N-H group) and 4 hydrogen bond acceptors (the three oxygen atoms and the amide nitrogen).

Table of Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Indicates moderate polarity and potential for cell membrane permeability. |

| Lipophilicity (LogP) | 1.60 | Suggests a balance between water and lipid solubility. |

| Hydrogen Bond Donor Count | 1 | Ability to donate one hydrogen bond. |

| Hydrogen Bond Acceptor Count | 4 | Ability to accept four hydrogen bonds. |

Rotatable Bond Counts and Insights into Molecular Flexibility

The number of rotatable bonds in a molecule is a critical descriptor in computational chemistry and drug design, offering a direct insight into its conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, that connects two non-hydrogen atoms. The amide C-N bond is typically excluded from this count due to its significant barrier to rotation. Greater conformational flexibility can allow a molecule to adopt an optimal orientation for binding to a biological target, but excessive flexibility can be entropically unfavorable.

For this compound, computational analysis reveals a specific number of rotatable bonds, which influences its ability to adapt its shape. This flexibility is primarily attributed to the single bonds in the butanamide chain and the linkage between the benzyl and amide moieties.

| Property | Value | Source |

| Rotatable Bond Count | 5 | PubChem CID: 7078 |

Table 1: Rotatable bond count for this compound.

Molecular Complexity Analysis

Molecular complexity is a computational metric that provides a quantitative assessment of a molecule's structural intricacy. It is calculated based on the number of atoms, bonds, rings, and the presence of chiral centers and isotopic distributions. A higher complexity score often correlates with a more intricate and potentially more specific biological activity profile.

The molecular complexity of this compound has been computationally determined, offering a numerical value to its structural features. This value helps in comparing it with other chemical entities and in predicting its potential for specific molecular recognition.

| Property | Value | Source |

| Molecular Complexity | 240 | PubChem CID: 7078 |

Table 2: Molecular complexity of this compound.

With a molecular complexity score of 240, this compound is considered to be of moderate complexity. This value reflects the presence of both aromatic and aliphatic regions, as well as heteroatoms (nitrogen and oxygen), which contribute to its structural and electronic features. This level of complexity is often found in molecules that exhibit specific biological activities.

Molecular Docking and Interaction Studies with Hypothetical Biological Targets

While specific molecular docking studies for this compound are not extensively reported in the current literature, the structural motifs present in the molecule—namely the N-benzylphenethylamine-like core and the β-ketoamide functionality—have been investigated in other contexts. By examining docking studies of analogous compounds, we can hypothesize potential biological targets and interaction patterns for this compound.

The N-benzylphenethylamine scaffold is a well-known pharmacophore that interacts with a variety of receptors, particularly in the central nervous system. For instance, derivatives of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine have been shown to be potent agonists at serotonin (B10506) 5-HT2A/2C receptors. researchgate.netnih.govnih.gov Molecular modeling of these analogs suggests that the N-benzyl group can engage with specific residues within the receptor's binding pocket, contributing significantly to binding affinity and functional activity. nih.gov It is plausible that this compound could also exhibit affinity for such receptors, with the methoxybenzyl group playing a key role in orienting the molecule within a binding site.

Furthermore, the β-ketoamide moiety is a recognized structural feature in various enzyme inhibitors. For example, α-ketoamide-based inhibitors have been studied for their interaction with the main protease of coronaviruses. nih.gov In silico studies of these inhibitors reveal that the ketoamide group can form crucial hydrogen bonds and covalent interactions with active site residues. nih.gov This suggests that this compound could hypothetically act as an inhibitor for certain proteases or other enzymes where the ketoamide functionality can interact with the active site.

To illustrate the potential interactions, a hypothetical docking scenario can be constructed based on findings for related molecules.

| Hypothetical Target | Potential Interacting Residues | Key Interactions of the Scaffold |

| Serotonin 5-HT2A Receptor | Asp155, Ser159, Phe234, Trp336, Phe339 | Hydrogen bonding with the amide group; π-π stacking with the benzyl ring; hydrophobic interactions with the methoxy (B1213986) group. |

| Viral Protease (e.g., SARS-CoV-2 Mpro) | His41, Cys145 | Hydrogen bonding with the keto and amide oxygens; potential covalent interaction with the catalytic cysteine. |

Table 3: Hypothetical molecular docking and interaction summary for this compound based on studies of analogous compounds.

These hypothetical interaction models provide a rational starting point for future experimental investigations into the biological activity of this compound. Computational docking and molecular dynamics simulations would be invaluable in refining these hypotheses and in identifying the most promising biological targets for this compound.

Applications and Research Potentials of N 2 Methoxybenzyl 3 Oxobutanamide in Diverse Scientific Fields

N-(2-Methoxybenzyl)-3-oxobutanamide as a Fundamental Building Block in Complex Organic Synthesis

This compound is recognized within the scientific community as a versatile intermediate for the synthesis of more complex organic molecules. Its structure, which features an amide functional group attached to a 3-oxobutanamide backbone and a 2-methoxybenzyl substituent, provides multiple reactive sites for building intricate molecular architectures.

Precursor for the Synthesis of Advanced Pharmaceuticals and Agrochemicals

The potential of this compound as a precursor in the development of novel pharmaceutical agents is an area of active investigation. The methoxybenzyl moiety is a structural feature present in various biologically active compounds. For instance, derivatives containing a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, diabetes, and cancer. nih.gov While direct synthesis from this compound is not explicitly detailed in this specific research, the shared structural motif highlights its relevance as a building block for creating compounds with therapeutic potential. The exploration of this compound as a starting material for new drug candidates is driven by its structural similarity to other bioactive molecules.

In the field of agrochemicals, the utility of related benzamide (B126) structures is well-documented. Although specific examples originating directly from this compound are not prominent in publicly available research, the broader class of N-substituted benzamides is studied for potential applications in crop protection.

Utility in the Production of Specialty Chemicals and Functional Materials

The chemical reactivity of this compound makes it a candidate for the synthesis of specialty chemicals and functional materials. The presence of the amide and keto groups allows for various chemical transformations, including reduction of the carbonyl group to an alcohol or substitution of the methoxy (B1213986) group. These reactions can lead to the creation of novel polymers or other materials with specific desired properties. While detailed industrial applications are proprietary or still in early research phases, the compound's structure is conducive to its use as an intermediate in developing new materials and chemical processes.

Contributions to Pigment Chemistry and Coupling Agent Research

While structurally similar compounds, such as N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide), are widely used as coupling agents in the manufacturing of pigments, specific research detailing the application of N-(2-methoxybenzyl (B1604629) )-3-oxobutanamide in pigment chemistry is not extensively documented. The "phenyl" analogue is a known precursor for producing certain azo pigments, like Pigment Yellow 73. In this process, the acetoacetyl group acts as the coupling component that reacts with a diazonium salt to form the final pigment molecule. However, the presence of a methylene (B1212753) bridge in the "benzyl" version of the compound alters its electronic and steric properties, which would significantly influence its reactivity as a coupling agent and the coloristic properties of any resulting dye. Further research is needed to establish its specific contributions or potential in this field. Similarly, a related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide, has been synthesized and evaluated as a skin-depigmenting agent, acting on melanin (B1238610) production rather than being a pigment itself. nih.gov

In Vitro Investigation of Biological Activities and Underlying Molecular Mechanisms of Action

The biological activities of this compound and related compounds are a subject of scientific inquiry, particularly in the realms of antimicrobial and anti-inflammatory research.

Antimicrobial Activity Studies Against Bacterial Strains

The antimicrobial potential of various benzamide and acetamide (B32628) derivatives is an area of significant interest for developing new therapeutic agents to combat drug-resistant infections. Studies on related structures provide a framework for evaluating this compound. For example, research on 2-chloro-N-(4-methoxyphenyl)acetamide has demonstrated antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Another study on newly synthesized benzamides showed that compounds bearing halogenated moieties were particularly effective, with activity against seven different microbial strains. farmaciajournal.com

While these studies on analogous compounds are promising, specific antimicrobial screening data, such as Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial strains, are not yet available in the reviewed literature. Such studies would be necessary to determine its spectrum of activity and potential as an antibacterial agent.

Table 1: Examples of Antimicrobial Activity in Related Amide Compounds This table presents data for structurally related compounds to provide context for the potential research direction of this compound. No direct data for the target compound was found.

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus ATCC 25923 | Active (23 mm inhibition zone) | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis NRRL 744 | Active | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Escherichia coli ATCC 25922 | Active | nih.gov |

| Halogenated N-substituted benzamide (1a) | Escherichia coli | Active (9.33 mm inhibition zone) | farmaciajournal.com |

| Halogenated N-substituted benzamide (1a) | Candida albicans | Active (9.5 mm inhibition zone) | farmaciajournal.com |

Anti-inflammatory Effects and Modulation of Pro-inflammatory Cytokines (e.g., TNF-alpha, IL-6)

The investigation of anti-inflammatory properties often involves in vitro assays using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key markers of inflammation include the overproduction of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Numerous studies demonstrate that various natural and synthetic compounds can modulate these inflammatory pathways. For instance, compounds like Sinapaldehyde and extracts from Morus alba have been shown to significantly reduce the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. nih.govnih.gov The mechanism often involves the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov

Although specific studies focusing on the anti-inflammatory activity of this compound are not found in the current body of literature, its chemical structure merits investigation. Future research would likely involve treating LPS-stimulated macrophage cells with this compound and measuring its effect on cytokine production.

Table 2: In Vitro Anti-inflammatory Effects of Various Compounds on LPS-Stimulated RAW 264.7 Macrophages This table illustrates common research findings for other compounds, indicating the type of data that would be relevant for assessing the anti-inflammatory potential of this compound.

| Compound/Extract | Effect on TNF-α Production | Effect on IL-6 Production | Reference |

|---|---|---|---|

| Sinapaldehyde (100 µM) | Inhibited | Inhibited | nih.gov |

| Morus alba Leaf Extract | Significantly Reduced | Significantly Reduced | nih.gov |

| Nigella sativa Ethanolic Extract | Significantly Decreased | Significantly Decreased | rbmb.net |

| Polytrichum commune Methanol (B129727) Extract | Potently Inhibited | Potently Inhibited | researchgate.net |

Exploration of Anticancer Research Potential

Currently, there is a lack of specific published research investigating the anticancer properties of this compound. However, the broader class of 4-oxobutanamide (B1628950) derivatives has been a subject of interest in oncology research. A recent 2024 study focused on the design and synthesis of novel 4-oxobutanamide derivatives, which were evaluated for their antiproliferative capabilities against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells. nih.gov

Notably, one derivative, N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide (B58015) (DN4), demonstrated significant proliferation inhibition against A498 cells, with an IC₅₀ value of 1.94 µM. nih.gov This potency was superior to the positive controls, paclitaxel (B517696) and colchicine. nih.gov Further investigation revealed that compound DN4 could inhibit the proliferation, adhesion, and invasion of A498 cells and suppress angiogenesis and tumor growth in a xenograft model. nih.gov While these findings are for a different molecule, they highlight the potential of the oxobutanamide scaffold in developing new antitumor agents. nih.gov Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has also shown promise for inducing apoptosis in cancer cells. nih.gov

Elucidation of Molecular Target Interactions: Enzyme Inhibition, Receptor Modulation, and Cellular Signaling Alteration

Research on other compounds containing the N-2-methoxybenzyl group, specifically the N-2-methoxybenzyl-phenethylamines (NBOMe drugs), has shown potent interactions with various receptors. These compounds are potent agonists for serotonergic 5-HT₂A receptors. nih.govnih.gov The inclusion of the N-2-methoxybenzyl group in the phenethylamine (B48288) structure was found to increase binding affinity at serotonergic 5-HT₂A and 5-HT₂C receptors, adrenergic α₁ receptors, dopaminergic D₁₋₃ receptors, and histaminergic H₁ receptors. nih.gov This suggests that the N-(2-methoxybenzyl) moiety can significantly influence the receptor binding profile of a molecule. However, without direct experimental data, it is not possible to conclude that this compound would exhibit similar activity.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

There are no specific structure-activity relationship (SAR) studies available for this compound. SAR studies are crucial for optimizing the biological activity of a lead compound. For instance, SAR studies on benzylideneacetophenone derivatives revealed that the presence of electron-donating groups on the para-position of the aromatic rings tended to enhance anti-inflammatory and antioxidant activities. nih.gov In the context of 4-oxobutanamide derivatives with antitumor properties, the specific arrangement and nature of substituents on the aromatic rings and the succinimide core were critical for their potent activity against kidney cancer cells. nih.gov A comprehensive SAR study on this compound would involve synthesizing and testing a series of analogues with systematic modifications to the methoxybenzyl and oxobutanamide portions of the molecule to determine the key structural features required for any observed biological activity.

Metabolic Stability Studies in In Vitro Biological Systems (e.g., Liver Microsomes)

Direct studies on the metabolic stability of this compound in in vitro systems like liver microsomes have not been reported in the available literature. Metabolic stability is a critical parameter in drug discovery, influencing the pharmacokinetic profile of a compound. Such studies typically involve incubating the compound with liver microsomes in the presence of cofactors like NADPH to assess its metabolic fate. nih.gov For other compounds, these studies have been used to identify metabolically labile sites and to guide the design of more stable analogues. For example, blocking benzylic hydroxylation in certain molecules has been shown to improve metabolic stability in human, mouse, and rat liver microsomes. The metabolic fate of glutamine nitrogen has been studied in the perfused rat kidney, accounting for its conversion into various products. nih.gov To understand the potential of this compound as a therapeutic agent, its metabolic profile would need to be thoroughly investigated.

Applications in Advanced Material Science

There is currently no published research on the application of this compound or its derivatives in the field of advanced material science. The exploration of organic compounds for materials science applications often depends on specific electronic, optical, or self-assembly properties.

No information exists regarding the use of compounds derived from this compound in the development of optoelectronic devices. The suitability of a compound for such applications would depend on its photophysical properties, such as absorption and emission spectra, quantum yield, and charge transport characteristics.

The potential of this compound for creating novel materials with tailored properties has not been explored. The synthesis of such materials would require the compound to possess polymerizable groups or the ability to form ordered structures through intermolecular interactions. The 3-oxobutanamide moiety is known to be a versatile synthon for various heterocyclic compounds, which could, in principle, be explored for material applications. researchgate.netresearchgate.net

Pedagogical Relevance and Utility in Synthetic Organic Chemistry Education and Research Training

The educational value of this compound lies in its ability to serve as a practical example for teaching fundamental organic reactions, purification techniques, and analytical methods. Its structure, combining an amide and a β-keto group, offers a platform to explore the chemistry of enolates, amide bond formation, and the influence of aromatic substituents.

A Case Study in Amide Synthesis: The preparation of this compound is a classic illustration of amide synthesis, a cornerstone reaction in organic chemistry. webassign.net Undergraduate experiments can be designed around its synthesis to provide hands-on experience with several key techniques. The most common synthetic routes involve the reaction of 2-methoxybenzylamine (B130920) with a derivative of acetoacetic acid, such as an acyl chloride or an ester.

One typical method involves reacting 2-methoxybenzylamine with acetoacetyl chloride. This procedure teaches students about:

Nucleophilic Acyl Substitution: The core mechanism where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Setup: The use of anhydrous solvents and controlled temperatures (e.g., 0–5°C) to manage the reaction's exothermicity and prevent side reactions.

Use of a Base: The addition of a non-nucleophilic base like triethylamine (B128534) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Purification Techniques: Post-reaction workup typically involves separating the product from salts and unreacted starting materials, followed by purification via recrystallization from a suitable solvent system like ethanol (B145695)/water.

An alternative and often simpler method for educational settings is the aminolysis of an ester, such as ethyl acetoacetate (B1235776). This approach demonstrates the conversion of one carboxylic acid derivative into another, a common transformation in organic synthesis.

Exploring Keto-Enol Tautomerism: The 3-oxobutanamide backbone of the molecule is a prime example of a β-dicarbonyl system, which exhibits keto-enol tautomerism. This provides a valuable teaching opportunity for students to learn about:

The acidity of α-protons located between two carbonyl groups.

The formation of enolates, which are key nucleophilic intermediates in many carbon-carbon bond-forming reactions.

Spectroscopic identification of both tautomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Research Applications: For research training, this compound can serve as a versatile starting material or substrate. Research has shown that related 3-oxobutanamides can undergo novel transformations, such as the cleavage of a carbon-carbon bond when treated with (diacetoxyiodo)benzene (B116549) (DIB) and a Lewis acid to form 2,2-dihalo-N-phenylacetamides. beilstein-journals.org Investigating similar reactions with this compound could form the basis of an undergraduate research project, exposing students to modern synthetic methods and mechanistic investigation. beilstein-journals.org Such projects allow students to apply their knowledge to new problems, fostering critical thinking and advanced laboratory skills.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-3-oxobutanamide |

| CAS Number | 331713-77-0 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| InChI Key | DPAZAAMOYPROLF-UHFFFAOYSA-N |

Future Directions and Emerging Research Avenues for N 2 Methoxybenzyl 3 Oxobutanamide

Development of Novel and Sustainable Synthetic Routes